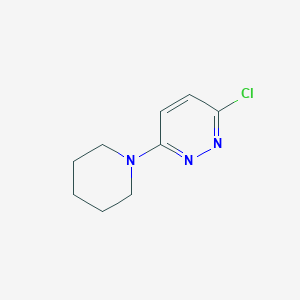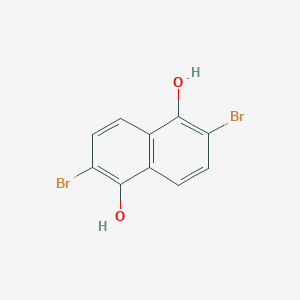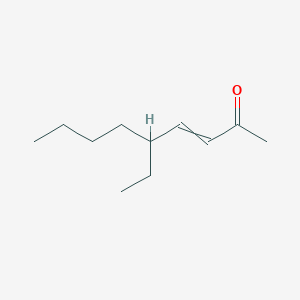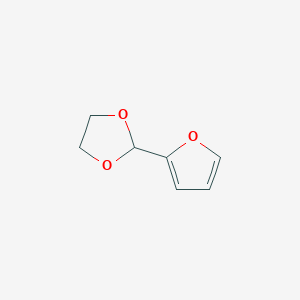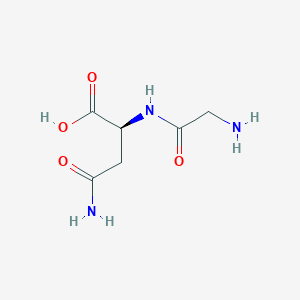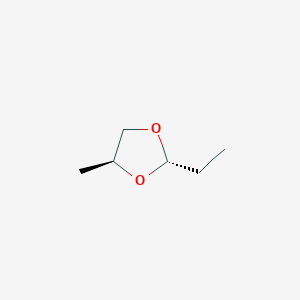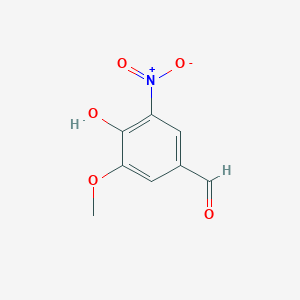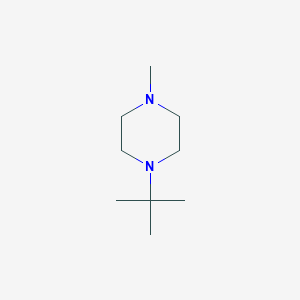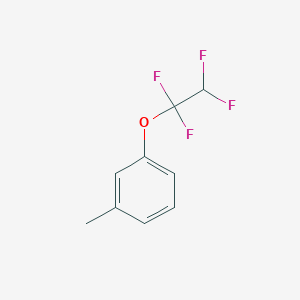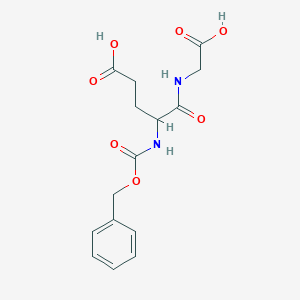![molecular formula C13H16N4 B156625 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine CAS No. 1779-05-1](/img/structure/B156625.png)
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzene diamine derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism Of Action
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine acts as an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine leads to the release of neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive function.
Biochemical And Physiological Effects
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to have various biochemical and physiological effects, including the enhancement of cholinergic neurotransmission, the reduction of inflammation, and the promotion of neurogenesis. These effects are believed to underlie the therapeutic potential of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in lab experiments is its high potency and selectivity for the α7 nAChR. This allows for precise manipulation of cholinergic neurotransmission in the brain. However, one of the limitations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine. One direction is to further investigate the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more effective formulations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine that can be administered in vivo. Additionally, further studies are needed to elucidate the long-term effects of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine on cognitive function and to determine the optimal dosing regimen for therapeutic use.
Synthesis Methods
The synthesis of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine involves the reaction of 3,4-diaminotoluene with benzaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Scientific Research Applications
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission in the brain.
properties
CAS RN |
1779-05-1 |
|---|---|
Product Name |
4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine |
Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[(3,4-diaminophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H16N4/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7H,5,14-17H2 |
InChI Key |
ILPWTQGYOZFLBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N |
synonyms |
3,3,4,4-TETRAAMINODIPHENYLMETHANE(TADM) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



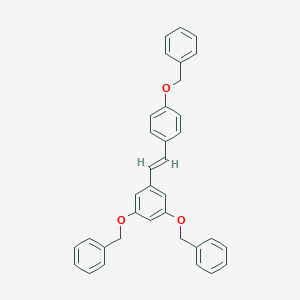
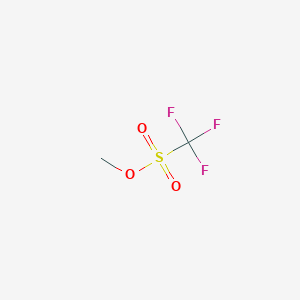
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
